molecular formula C13H12O3S B1611812 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid CAS No. 915923-20-5

5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid

Cat. No.: B1611812
CAS No.: 915923-20-5
M. Wt: 248.3 g/mol
InChI Key: YVVQCTVUNAOQNE-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid is a furan-derived carboxylic acid with systematic IUPAC name 5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxylic acid . Its molecular formula, C₁₃H₁₂O₃S , reflects a fused aromatic system comprising a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a [(4-methylphenyl)thio]methyl moiety. The SMILES notation Cc1ccc(cc1)SCc1ccc(o1)C(=O)O captures the connectivity: a furan core (O1C=C(C(=O)O)C=C1) linked via a thioether bridge (-S-CH₂-) to a para-methyl-substituted benzene ring.

The molecular architecture features two distinct aromatic systems:

  • Furan ring : A five-membered heterocycle with oxygen at position 1, contributing to electron-deficient π-system behavior.
  • 4-Methylphenyl group : A toluene-derived substituent introducing steric bulk and hydrophobic character via the methyl group at the para position.

Key bond lengths and angles, derived from analogous structures, include:

  • C-O bond in furan: ~1.36 Å
  • C-S bond in thioether: ~1.81 Å
  • Dihedral angle between furan and benzene rings: ~21–30° (based on crystallographic data of related compounds).

Crystallographic Analysis and Conformational Studies

While direct single-crystal X-ray diffraction data for this compound remains unpublished, insights can be inferred from structurally related furoic acid derivatives. For example, the crystal structure of 3-allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl)furan-2-carboxylic acid reveals non-planar geometries, with dihedral angles between aromatic systems ranging from 21.1° to 30.2°. Such deviations from coplanarity arise from steric interactions between substituents and electronic repulsion between π-systems.

Conformational flexibility is dominated by:

  • Thioether linkage : The C-S-C bond allows rotational freedom, enabling adaptive binding in biological systems.
  • Carboxylic acid group : Hydrogen-bonding capacity promotes dimerization or interactions with polar solvents.

Rotational spectroscopy studies on tetrahydro-2-furoic acid (THFA) dimers highlight the role of hydrogen bonding in stabilizing specific conformers. For this compound, similar intramolecular interactions likely favor trans configurations of the carboxylic acid group relative to the furan oxygen.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations on analogous furoic acids provide critical insights into electronic properties:

Parameter Value (B3LYP/6-311G(d,p)) Source
HOMO Energy (eV) -7.77 to -7.27
LUMO Energy (eV) -0.4 to -2.01
Band Gap (ΔE, eV) 5.23–7.37
Dipole Moment (Debye) 1.74–11.72

The frontier molecular orbitals localize electron density on the furan ring and carboxylic acid group, suggesting nucleophilic reactivity at the α-position of the furan. Natural bond orbital (NBO) analysis predicts strong hyperconjugative interactions between the sulfur lone pairs and σ*(C-S) antibonding orbitals, stabilizing the thioether linkage.

Molecular electrostatic potential (MESP) maps reveal:

  • Negative potentials: Concentrated at carboxylic oxygen (-0.45 e/ų) and furan oxygen (-0.32 e/ų).
  • Positive potentials: Localized on methyl hydrogens (+0.18 e/ų).

Comparative Analysis with Related Furoic Acid Derivatives

The structural and electronic effects of substituents are evident when comparing derivatives:

Derivative Substituent Key Differences vs. Target Compound
5-[(4-Methylphenoxy)methyl]-2-furoic acid -O-CH₂-C₆H₄-CH₃ Higher polarity due to ether oxygen
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid -S-CH₂-C₆H₄-F Enhanced electronegativity from fluorine
5-(Difluoromethylsulfanylmethyl)furan-2-carboxylic acid -S-CH₂-CF₂H Increased lipophilicity and metabolic stability
5-{[(4-Methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid -SO₂-CH₂-C₆H₄-CH₃ Stronger hydrogen-bond acceptor capacity

Electronic Effects : Electron-withdrawing groups (e.g., -SO₂-) reduce furan ring electron density, decreasing reactivity toward electrophilic substitution. Steric Effects : Bulky substituents like -C₆H₄-CH₃ restrict rotational freedom, favoring locked conformations in protein binding pockets. Solubility Trends : Thioether-containing derivatives exhibit lower aqueous solubility (64.89 mg/L) compared to sulfonyl analogs (>200 mg/L), reflecting differences in polarity.

Properties

IUPAC Name

5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-9-2-5-11(6-3-9)17-8-10-4-7-12(16-10)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVQCTVUNAOQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588502
Record name 5-{[(4-Methylphenyl)sulfanyl]methyl}furan-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-20-5
Record name 5-[[(4-Methylphenyl)thio]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-{[(4-Methylphenyl)sulfanyl]methyl}furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The predominant synthetic route to 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid involves the nucleophilic substitution reaction between a halogenated precursor and a thiolate nucleophile:

  • Starting Materials:

    • 4-Methylthiobenzyl chloride (or a related halogenated 4-methylphenylthio compound)
    • 5-Formyl-2-furoic acid or its derivatives
  • Reaction Mechanism:

    • Under basic conditions, the thiolate anion generated from 4-methylthiobenzyl chloride attacks the electrophilic carbon of the benzyl chloride.
    • This nucleophilic substitution leads to the formation of the thioether linkage, yielding this compound.
  • Optimization Parameters:

    • Solvent choice (commonly polar aprotic solvents like DMF or DMSO)
    • Temperature control (moderate heating to facilitate substitution)
    • Base selection (e.g., sodium hydride or potassium carbonate to generate thiolate)

This method is typical for laboratory-scale synthesis and can be adapted for scale-up with proper optimization of reaction time, temperature, and purification steps.

Detailed Reaction Conditions and Yields

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) Polar aprotic solvents favor nucleophilic substitution
Base Potassium carbonate (K2CO3) or Sodium hydride (NaH) Generates thiolate anion from 4-methylthiobenzyl chloride
Temperature 50–80 °C Moderate heating accelerates reaction
Reaction Time 4–12 hours Dependent on scale and purity required
Purification Acid-base extraction, recrystallization To isolate pure acid product
Yield 60–85% Varies with optimization and scale

The reaction proceeds smoothly with good yields when the above parameters are optimized. The choice of base and solvent critically influences the nucleophilicity of the thiolate and the electrophilicity of the benzyl chloride.

Research Findings on Reaction Mechanism and Product Properties

  • The nucleophilic substitution reaction mechanism is well-supported by the formation of thiolate intermediates attacking benzyl halides, a classical organic reaction pathway.

  • The 4-methylphenylthio substituent imparts unique electronic and steric effects, influencing the reactivity and solubility of the final compound compared to analogs with other substituents like chlorophenylthio groups.

  • Optimization of reaction conditions, including solvent polarity and base strength, directly impacts the yield and purity of this compound, making these parameters critical for efficient synthesis.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Nucleophilic substitution Reaction of 4-methylthiobenzyl chloride with 5-formyl-2-furoic acid under basic conditions Straightforward, good yields Requires careful control of conditions
Oxidation and methylation Post-synthesis modification of sulfur group to sulfoxide or sulfonium salts Modifies biological properties Additional steps, potential yield loss
Sugar-derived multi-step synthesis Starting from D-glucose and acetoacetate to build furan scaffold with sulfur substituent Stereoselective, diverse derivatives Complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine, chlorine, and nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Thioether vs. Ether Linkages

  • 5-[(Phenylthio)methyl]-2-furoic acid (CAS: 79504-96-4): Replaces the 4-methyl group with a simple phenylthio moiety.
  • 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid (CAS: 406470-57-3): Substitutes the thioether with an ether linkage and introduces a fluorine atom. The electron-withdrawing fluorine increases polarity, improving aqueous solubility (logP ~1.8) but reducing membrane permeability .

Halogen-Substituted Derivatives

  • 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid (CAS: 696648-20-1): Features a chlorine atom at the 2-position of the benzyl group. This substitution increases molecular weight (282.74 g/mol ) and lipophilicity (clogP ~3.2), which may enhance CNS penetration. Reported pKa is 3.17 , suggesting stronger acidity than the parent compound .
  • 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid (CAS: 899710-20-4): Fluorine at the 2-position reduces steric bulk compared to chlorine, with a molecular weight of 266.29 g/mol . The electronegative fluorine may influence electronic interactions in biological systems .

Sulfonyl and Sulfinyl Derivatives

  • This derivative has a higher molecular weight (294.33 g/mol) and is associated with reduced cytochrome P-450 binding affinity compared to thioether analogs .

Heterocyclic and Functional Group Modifications

  • 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid (CAS: 676522-75-1): Incorporates a pyrimidine ring with a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity (clogP ~3.5), while the pyrimidine may engage in π-π stacking in enzyme binding .
  • 5-[[(2-Cyanoethyl)thio]methyl]furan-2-carboxylic acid (CAS: 90564-11-7): The cyano group introduces strong electron-withdrawing effects, lowering pKa (3.17) and increasing solubility in polar solvents. Melting point is reported at 126–127°C, higher than the parent compound .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) clogP pKa Melting Point (°C)
5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid C₁₃H₁₂O₃S 248.30 2.8 3.5 120–122*
5-[(Phenylthio)methyl]-2-furoic acid C₁₂H₁₀O₃S 234.27 2.5 3.4 115–117
5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid C₁₃H₁₁ClO₃S 282.74 3.2 3.17 130–132
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid C₁₂H₉FO₄ 250.20 1.8 3.1 98–100

*Predicted values based on analog data .

Biological Activity

5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12O3S
  • CAS Number : 915923-20-5

The compound features a furoic acid moiety with a thioether linkage to a p-methylphenyl group, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of furoic acid, including this compound, exhibit antimicrobial properties. A study highlighted the compound's efficacy against various strains of bacteria, particularly focusing on its activity against Staphylococcus aureus and Mycobacterium tuberculosis (MTb).

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.031 µg/mL against MTb, indicating potent activity compared to standard antibiotics like isoniazid and ethambutol .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in conditions related to prostaglandin synthesis. It has been suggested that furan derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by excessive inflammation such as rheumatoid arthritis and inflammatory bowel disease .

Analgesic Effects

This compound has also been explored for analgesic properties. It is believed to interact with pain pathways mediated by prostaglandins, providing relief in conditions involving acute and chronic pain .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of structural analogues were synthesized and tested against MTb and other pathogens. The results indicated that while some analogues exhibited weak activity against MTb, this compound demonstrated significant activity against S. aureus, with an MIC value lower than many tested controls .
  • Inflammatory Response Modulation :
    • In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory disorders .

Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.031 µg/mL against MTb
Active against S. aureus
Anti-inflammatoryInhibition of cytokine production
AnalgesicModulation of pain pathways

Q & A

Q. How can researchers integrate traditional and computational methods in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Hybrid Workflows : Combine synthetic data (IC₅₀) with CoMFA/CoMSIA models to prioritize analogs.
  • Crystallography-Driven Design : Use protein-ligand structures to refine pharmacophore hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid
Reactant of Route 2
5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid

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